C-26 Hydroxylation Preserves CRM1 Covalent Binding while Attenuating Antiproliferative Activity Relative to Parent Leptomycin B
30-Hydroxy Leptomycin B (26-hydroxy-LMB) retains the α,β-unsaturated δ-lactone pharmacophore required for covalent Michael addition to CRM1 Cys-528, yet the C-26 hydroxylation significantly reduces antiproliferative potency against mammalian cells compared to the parent compound LMB. The patent literature explicitly characterizes 26-hydroxy-LMB as a bioconversion product generated specifically to reduce the remarkable cytotoxicity of LMB, which had caused the termination of a Phase I clinical trial [1]. This establishes 30-hydroxy LMB as an attenuated-potency analog rather than an equipotent substitute, a critical differentiation for procurement decisions where cytotoxicity level is an experimental variable.
| Evidence Dimension | Antiproliferative activity against mammalian cells |
|---|---|
| Target Compound Data | 30-Hydroxy Leptomycin B: Attenuated antiproliferative activity relative to LMB (exact IC50 not reported in accessible primary literature; described qualitatively as a metabolite with reduced antiproliferative effects) [2] |
| Comparator Or Baseline | Leptomycin B (LMB): IC50 = 0.1–10 nM against various cancer cell lines; SiHa IC50 = 0.4 nM, HCT-116 IC50 = 0.3 nM, SKNSH IC50 = 0.4 nM after 72-hour exposure [3] |
| Quantified Difference | Quantitative fold-reduction in IC50 for 30-hydroxy LMB vs. LMB is not available in the open primary literature; the attenuation is documented as qualitatively significant in the patent that motivated bioconversion efforts to reduce LMB toxicity [1] |
| Conditions | Mammalian cancer cell line antiproliferation assays; LMB data from 72-hour continuous exposure in SiHa, HCT-116, and SKNSH cells |
Why This Matters
For researchers seeking a CRM1 inhibitor with reduced acute cytotoxicity—for example, in long-term nuclear export blockade experiments where cell viability must be maintained—30-hydroxy LMB offers a mechanistically authentic but pharmacologically attenuated alternative to LMB.
- [1] US Patent 8,003,687. Esters of compounds in the leptomycin family. Filed 2006; issued 2011. Section: BACKGROUND OF THE INVENTION, lines 38–41: '26-hydroxyleptomycin B, 4,11-dihydroxyleptomycin B, 2,3-dihydroleptomycin B, and leptomycin B glutaminamide' identified as bioconversion products from screening for reduced-toxicity LMB derivatives. View Source
- [2] Kuhnt M, Bitsch F, Ponelle M, Sanglier JJ, Wang Y, Wolff B. Microbial conversion products of leptomycin B. Appl Environ Microbiol. 1998;64(2):714-720. doi:10.1128/AEM.64.2.714-720.1998 View Source
- [3] Mutka SC, Yang WQ, Dong SD, Ward SL, Craig DA, Timmermans PB, Murli S. Identification of nuclear export inhibitors with potent anticancer activity in vivo. Cancer Res. 2009;69(2):510-517. Table 1; abstract reports LMB IC50 range 0.1–10 nM. View Source
